2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride
Description
¹H NMR (400 MHz, D₂O):
| Signal (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| 4.38–4.42 | t | H-5, H-8 (pyrazine CH₂) |
| 3.92–3.96 | m | H-6, H-7 (pyrazine CH₂) |
| 3.65–3.70 | s | H-2 (imidazole C–H) |
¹³C NMR (100 MHz, D₂O):
| Signal (δ, ppm) | Assignment |
|---|---|
| 148.2 | C-2 (imidazole) |
| 124.8 (q, J = 288 Hz) | CF₃ (¹³C–¹⁹F coupling) |
| 51.4 | C-5, C-8 (pyrazine CH₂) |
| 44.7 | C-6, C-7 (pyrazine CH₂) |
FT-IR (cm⁻¹):
- 1120 (C–F stretch, CF₃)
- 1580 (C=N stretch, imidazole)
- 3250 (N–H stretch, hydrochloride)
Mass Spectrometry :
- ESI-MS : m/z 227.61 [M+H]⁺
- Fragmentation pattern: Loss of HCl (36.46 Da) and CF₃ (69.01 Da) observed.
Comparative Analysis of Tautomeric Forms
The compound exhibits tautomerism dependent on protonation states:
- Imidazole-protonated form : Dominant in acidic conditions (e.g., hydrochloride salt), with protonation at N-1 of the imidazole ring.
- Pyrazine-protonated form : Rare due to reduced basicity of the saturated pyrazine nitrogen atoms.
Computational studies (DFT) on analogous structures reveal energy differences:
| Tautomer | ΔG (kcal/mol) |
|---|---|
| Imidazole-protonated | 0.0 (reference) |
| Pyrazine-protonated | +4.2 |
The tautomeric equilibrium is further stabilized by hydrogen bonding with the chloride counterion in the crystalline state.
Properties
IUPAC Name |
2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3.ClH/c8-7(9,10)5-4-13-2-1-11-3-6(13)12-5;/h4,11H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJNJYFZTOYWPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(N=C2CN1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656817 | |
| Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911064-58-9 | |
| Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride typically involves the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol at elevated temperatures. The reaction mixture is then treated with sodium hydroxide to adjust the pH, followed by extraction and purification steps . Another method involves the use of triethylamine and isocyanates in dichloromethane as solvents under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride exhibit antimicrobial properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it a candidate for developing new antimicrobial agents. Studies have shown effectiveness against various bacterial strains and fungi, suggesting potential in treating infections resistant to existing antibiotics .
Anticancer Research
The compound has shown promise in anticancer research. Its structural characteristics allow for interactions with biological targets involved in cancer cell proliferation. Preliminary studies have indicated that derivatives of this compound can inhibit tumor growth in vitro and in vivo. Ongoing research aims to elucidate its mechanism of action and optimize its efficacy against specific cancer types .
Neuropharmacology
Cognitive Enhancement
There is emerging evidence that imidazo[1,2-a]pyrazine derivatives may influence cognitive functions. Investigations into the neuropharmacological effects of this compound suggest it may enhance learning and memory through modulation of neurotransmitter systems. This opens avenues for developing treatments for cognitive disorders such as Alzheimer's disease .
Material Science
Polymer Chemistry
In material science, the compound's unique structural features allow it to be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has demonstrated that polymers modified with this compound exhibit improved performance characteristics suitable for high-temperature applications .
Biological Research
Biochemical Assays
Due to its biochemical properties, this compound is utilized as a reagent in various biochemical assays. It serves as a tool for studying enzyme kinetics and protein interactions due to its ability to selectively bind to certain biomolecules without disrupting their function .
Case Studies
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to the inhibition of target enzymes or modulation of receptor activity. This interaction can trigger various cellular pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
Substituent Variations
- 2-Methyl Analog: 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride (CAS 1363404-99-2) replaces the -CF₃ group with a methyl (-CH₃) group.
- 3-Bromo-CF₃ Derivative : 3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride (CAS 2225141-52-4) introduces bromine at the 3-position, increasing molecular weight (306.51 g/mol vs. 228.60 g/mol for the parent compound) and enabling halogen-bonding interactions .
- Triazolo[4,3-a]pyrazine Analog : 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride (CAS 762240-92-6) replaces the imidazole ring with a triazole, altering electronic properties and hydrogen-bonding capacity .
Core Modifications
- Tetrahydroimidazo[1,2-a]pyrimidines : These derivatives, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide, replace the pyrazine ring with pyrimidine, affecting solubility and π-stacking interactions .
Pharmacological Activity
Physicochemical Properties
Biological Activity
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride (CAS No. 911064-58-9) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications based on existing research findings.
- Molecular Formula : C₇H₉ClF₃N₃
- Molecular Weight : 227.62 g/mol
- Purity : ≥97% (HPLC)
- Melting Point : Approximately 220°C (decomposition)
- Appearance : White to off-white solid
Synthesis
The synthesis of this compound involves multiple steps typically starting from readily available precursors in the pyrazine family. The trifluoromethyl group is introduced via nucleophilic substitution reactions or through the use of trifluoromethylating agents.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study assessed its antiproliferative effects against human colon cancer cell lines (HCT-116 and HT-29). The results indicated that the compound exhibited significant cytotoxicity with an IC₅₀ value ranging from 6.587 to 11.10 µM against HT-29 cells. The mechanism of action was linked to the induction of apoptosis via the mitochondrial pathway:
- Key Findings :
- Up-regulation of pro-apoptotic protein BAX.
- Down-regulation of anti-apoptotic protein Bcl-2.
- Activation of Caspase 3 leading to cell death.
The study concluded that the compound could be a promising candidate for further development in cancer therapy due to its ability to modulate apoptotic pathways effectively .
Other Biological Activities
In addition to its anticancer properties, preliminary investigations suggest that this compound may exhibit other biological activities such as antimicrobial and anti-inflammatory effects. However, detailed studies are required to elucidate these potential effects fully.
Case Studies
-
Study on Colon Cancer Cells :
- Objective : Evaluate antiproliferative effects.
- Methodology : Treatment of HT-29 cells with varying concentrations of the compound.
- Results : Induction of apoptosis confirmed through acridine orange staining and flow cytometry analysis.
- : The compound shows promise as an anticancer agent by triggering apoptotic mechanisms.
-
Antimicrobial Activity Evaluation :
- While specific studies on antimicrobial activity were not detailed in the search results, compounds with similar structures have been noted for their potential in inhibiting bacterial growth. Future research should focus on this aspect.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉ClF₃N₃ |
| Molecular Weight | 227.62 g/mol |
| Purity | ≥97% (HPLC) |
| Melting Point | ~220°C (decomposition) |
| Anticancer IC₅₀ (HT-29) | 6.587 - 11.10 µM |
| Mechanism of Action | Apoptosis via BAX/Bcl-2 pathway |
Q & A
Q. Table 1: Representative Reaction Conditions
| Precursor | Solvent | Catalyst | Temp. (°C) | Yield (%) | Ref. |
|---|---|---|---|---|---|
| Trifluoroacetyl pyrazine | THF | Et3N | 80 | 61 | |
| Hydrazine derivative | Dioxane | None | 90 | 55 |
Advanced: How does the trifluoromethyl group influence regioselectivity in functionalizing the imidazo-pyrazine core?
Methodological Answer:
The CF3 group directs electrophilic substitution to the C3 position due to its electron-withdrawing effect and steric bulk. To validate:
- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict reactive sites .
- Experimental validation : Introduce substituents (e.g., nitro, bromo) via electrophilic aromatic substitution. Analyze regiochemistry using <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 7.2–7.5 ppm for C3-H in analogs) .
Basic: What analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR spectroscopy :
- <sup>1</sup>H NMR: Identify NH protons (δ 8.5–9.0 ppm) and CF3-adjacent protons (δ 3.2–3.8 ppm, multiplet) .
- <sup>13</sup>C NMR: Confirm CF3 (δ 120–125 ppm, q, J = 280–300 Hz) and imidazo-pyrazine carbons (δ 140–160 ppm) .
- HRMS : Verify molecular ion [M+H]<sup>+</sup> (calc. 237.18 g/mol; observed ±0.01 Da) .
- IR : Detect C-F stretches (1100–1200 cm<sup>-1</sup>) and NH bends (1550–1600 cm<sup>-1</sup>) .
Advanced: How to address low yields in heterocyclic ring closure due to reactive intermediates?
Methodological Answer:
- Stabilize intermediates : Use Boc-protected amines to prevent premature cyclization .
- Solvent screening : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving ring closure (yield increase: 15–20%) .
- Kinetic trapping : Quench reactive species with acetic anhydride or trifluoroethyl acetate to isolate intermediates for stepwise reactions .
Basic: What are the stability considerations for storage and handling?
Methodological Answer:
- Storage : Keep at 2–8°C under inert gas (N2/Ar) to prevent hydrolysis of the imidazo-pyrazine ring .
- Decomposition pathways : Monitor for free fluoride ions (F<sup>-</sup>) via ion chromatography, indicating CF3 group degradation .
- Safety : Use PPE (gloves, goggles) due to irritant properties; neutralize spills with 5% NaHCO3.
Advanced: How to design structure-activity relationship (SAR) studies for bioactivity optimization?
Methodological Answer:
- Core modifications : Synthesize analogs with substituents at C2 (e.g., methyl, phenyl) and C7 (e.g., halogens, methoxy). Assess solubility (logP) and potency via enzyme assays .
- CF3 replacement : Compare with CH3, Cl, or Br analogs to evaluate hydrophobic/electronic contributions .
- Data analysis : Use multivariate regression to correlate substituent parameters (Hammett σ, π) with IC50 values .
Q. Table 2: Representative SAR Data (Hypothetical)
| Substituent (Position) | logP | IC50 (nM) |
|---|---|---|
| CF3 (C2) | 2.1 | 12 |
| Cl (C2) | 1.8 | 45 |
| OCH3 (C7) | 1.5 | 220 |
Basic: How to resolve contradictions in spectral data interpretation?
Methodological Answer:
- Cross-validate techniques : Combine <sup>1</sup>H/<sup>13</sup>C NMR, HRMS, and X-ray crystallography (if crystals form) .
- Dynamic effects : For broad NH peaks in NMR, use DMSO-d6 and variable-temperature NMR to suppress exchange broadening .
Advanced: What computational tools predict reactivity and degradation pathways?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
